2-Methylsuccinic acid-d6

Stable Isotope Dilution LC-MS/MS Metabolomics

Unlabeled 2-methylsuccinic acid co-elutes with the endogenous analyte in LC-MS, causing quantification errors. 2-Methylsuccinic acid-d6 resolves this with a +6 Da mass shift for unambiguous SID-MS assays. - +6 Da mass shift ensures baseline resolution from native analyte (m/z 132 → 138)[reference:0] - 98 atom % D enrichment minimizes isotopic cross-talk for accurate clinical metabolomics[reference:1] - ≥98% purity, white to off-white solid, shipped at ambient temperature[reference:2]

Molecular Formula C5H8O4
Molecular Weight 138.15 g/mol
Cat. No. B12392050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylsuccinic acid-d6
Molecular FormulaC5H8O4
Molecular Weight138.15 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(=O)O
InChIInChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2,3D
InChIKeyWXUAQHNMJWJLTG-LIDOUZCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylsuccinic Acid-d6 Overview


2-Methylsuccinic acid-d6 (CAS 347840-08-8) is a deuterium-labeled analog of the endogenous metabolite 2-methylsuccinic acid. The compound features six deuterium atoms replacing six hydrogen atoms on the methyl and methylene groups . This isotopic substitution increases the molecular weight from 132.12 g/mol (unlabeled) to 138.15 g/mol, providing a distinct mass shift detectable by mass spectrometry while preserving near-identical chemical behavior to the native metabolite [1]. The compound is supplied as a white to off-white solid with a purity of ≥98% and 98% atom D isotopic enrichment . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of 2-methylsuccinic acid in complex biological matrices, a key biomarker for ethylmalonic encephalopathy and other metabolic disorders [2].

Why 2-Methylsuccinic Acid-d6 Is Irreplaceable


Using unlabeled 2-methylsuccinic acid as an internal standard introduces analytical inaccuracy, as it co-elutes and shares an identical mass-to-charge ratio (m/z) with the endogenous metabolite, making chromatographic and mass spectrometric differentiation impossible [1]. Alternative deuterated internal standards, such as 2-methylsuccinic acid-d3 or other dicarboxylic acid-dn analogs, may suffer from incomplete isotopic separation, different extraction efficiencies, or distinct ionization responses in the sample matrix, leading to systematic quantification errors [2]. 2-Methylsuccinic acid-d6, with its +6 Da mass shift, ensures baseline resolution from the native analyte (m/z 132 vs. m/z 138 for the molecular ion), a critical requirement for stable isotope dilution mass spectrometry (SID-MS) assays used in clinical diagnostics and metabolomics . The high isotopic enrichment (98% atom D) minimizes isotopic cross-talk, a common pitfall with lower-enriched standards .

Quantitative Differentiation Evidence


Mass Shift Baseline Separation

2-Methylsuccinic acid-d6 provides a +6 Da mass shift relative to the unlabeled 2-methylsuccinic acid (MW 132.12 vs. 138.15), enabling unequivocal differentiation in mass spectrometry . In contrast, analogs with fewer deuterium atoms (e.g., -d3) exhibit a smaller mass shift, which may be insufficient for baseline resolution from the monoisotopic peak of the native analyte, particularly when isotopic contributions from 13C are considered [1]. This is a class-level inference based on established principles of stable isotope dilution mass spectrometry, where a minimum +3 Da shift is recommended for small molecules to avoid isotopic overlap [2].

Stable Isotope Dilution LC-MS/MS Metabolomics

Isotopic Enrichment and Cross-Talk

The product is specified with an isotopic enrichment of 98% atom D . This high enrichment ensures that the contribution of the internal standard to the unlabeled analyte signal (and vice versa) is minimal, a phenomenon known as isotopic cross-talk. Lower enrichment levels (e.g., 95% atom D) can introduce significant non-linearity at low analyte concentrations, requiring complex correction algorithms [1]. While a direct head-to-head comparison of different enrichment lots is not available, the 98% specification is a verifiable procurement criterion.

Isotopic Purity LC-MS Assay Development Quantitative Accuracy

Chemical Purity for Chromatography

The chemical purity of 2-Methylsuccinic acid-d6 is specified as ≥98% . This level of purity is essential for its role as an internal standard, as impurities could co-elute with the analyte of interest or generate extraneous peaks that complicate chromatographic analysis. While comparable to other high-purity analytical standards, this specification provides a verifiable baseline for procurement. Unspecified or lower-purity alternatives may introduce unknown variables into method development and validation [1].

HPLC GC-MS Analytical Standard

Key Research Applications


Urinary Biomarker Quantitation for Encephalopathy

In clinical laboratories, 2-Methylsuccinic acid-d6 is used as an internal standard in LC-MS/MS assays to precisely measure urinary 2-methylsuccinic acid levels, a primary diagnostic biomarker for ethylmalonic encephalopathy [1]. The +6 Da mass shift ensures accurate quantitation even in the presence of complex urine matrices, enabling reliable patient monitoring and differential diagnosis of this rare metabolic disorder .

Absolute Quantitation in Metabolomics

For targeted metabolomics studies, 2-Methylsuccinic acid-d6 enables absolute quantitation of 2-methylsuccinic acid in biological samples (e.g., plasma, urine, tissue) using stable isotope dilution LC-MS/MS [2]. This is critical for validating biomarker candidates, establishing reference ranges in healthy and diseased populations, and supporting pharmacodynamic studies where precise changes in metabolite concentrations are monitored [3].

Metabolic Perturbation Tracking in ADME

In drug development, 2-Methylsuccinic acid-d6 serves as a tracer to monitor alterations in endogenous 2-methylsuccinic acid levels following drug administration [4]. The deuterated standard corrects for matrix effects and ionization variability in bioanalytical methods, providing robust data on drug-induced metabolic shifts, particularly in studies involving compounds that may impact mitochondrial fatty acid or branched-chain amino acid metabolism .

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